tert-Butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)carbamate tert-Butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1373223-18-7
VCID: VC3092900
InChI: InChI=1S/C11H12ClF3N2O2/c1-10(2,3)19-9(18)16-6-4-7(11(13,14)15)17-8(12)5-6/h4-5H,1-3H3,(H,16,17,18)
SMILES: CC(C)(C)OC(=O)NC1=CC(=NC(=C1)Cl)C(F)(F)F
Molecular Formula: C11H12ClF3N2O2
Molecular Weight: 296.67 g/mol

tert-Butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)carbamate

CAS No.: 1373223-18-7

Cat. No.: VC3092900

Molecular Formula: C11H12ClF3N2O2

Molecular Weight: 296.67 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)carbamate - 1373223-18-7

Specification

CAS No. 1373223-18-7
Molecular Formula C11H12ClF3N2O2
Molecular Weight 296.67 g/mol
IUPAC Name tert-butyl N-[2-chloro-6-(trifluoromethyl)pyridin-4-yl]carbamate
Standard InChI InChI=1S/C11H12ClF3N2O2/c1-10(2,3)19-9(18)16-6-4-7(11(13,14)15)17-8(12)5-6/h4-5H,1-3H3,(H,16,17,18)
Standard InChI Key BIQHJEMLFFESKK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC(=NC(=C1)Cl)C(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)NC1=CC(=NC(=C1)Cl)C(F)(F)F

Introduction

Chemical Identity and Properties

Basic Information

tert-Butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates. It is characterized by a pyridine ring with specific substituents: a chloro group at position 2, a trifluoromethyl group at position 6, and a tert-butyloxycarbonyl-protected amino group at position 4. The compound is registered in chemical databases and has precisely defined structural parameters that distinguish it from related compounds .

The basic identification parameters for this compound are summarized in Table 1:

ParameterValue
Chemical Nametert-Butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)carbamate
CAS Registry Number1373223-18-7
PubChem CID84820101
Molecular FormulaC₁₁H₁₁ClF₃N₂O₂
Molecular Weight296.67 g/mol

The compound has several synonyms in the chemical literature, including "(2-Chloro-6-trifluoromethyl-pyridin-4-yl)-carbamic acid tert-butyl ester" and "tert-butyl N-[2-chloro-6-(trifluoromethyl)pyridin-4-yl]carbamate" . These alternative names reflect different nomenclature systems but refer to the identical chemical structure.

Physical and Chemical Properties

The physical and chemical properties of tert-Butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)carbamate are primarily determined by its molecular structure. While specific experimental data on physical properties is limited in the available literature, certain characteristics can be inferred from its structure and comparison with related compounds.

The presence of the trifluoromethyl group typically enhances lipophilicity and metabolic stability, properties that are advantageous in pharmaceutical applications. The tert-butyloxycarbonyl (Boc) protecting group on the amine nitrogen is commonly used in organic synthesis to temporarily mask reactivity of the amine functionality, making this compound potentially useful as a synthetic intermediate.

Structural Characteristics

The structure of tert-Butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)carbamate features a pyridine core with three key substituents that define its chemical behavior:

  • A chlorine atom at the 2-position, which can participate in nucleophilic aromatic substitution reactions

  • A trifluoromethyl group at the 6-position, which is electron-withdrawing and can influence the electronic distribution in the pyridine ring

  • A carbamate group at the 4-position, specifically a tert-butyloxycarbonyl-protected amine

This structural arrangement distinguishes it from closely related compounds such as tert-Butyl (2-chloro-3-fluoro-6-(trifluoromethyl)pyridin-4-yl)carbamate (CAS: 2763159-54-0), which contains an additional fluorine atom at the 3-position and has a molecular formula of C₁₁H₁₁ClF₄N₂O₂ and molecular weight of 314.66 g/mol .

Synthesis and Preparation

Laboratory Preparation Methods

Laboratory preparation of tert-Butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)carbamate would typically require controlled conditions due to the potential reactivity of the intermediates. The synthetic steps would need to be optimized to achieve acceptable yields and purity.

Applications and Significance

Pharmaceutical Applications

tert-Butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)carbamate's structure suggests potential utility in pharmaceutical research and development. Carbamates are widely used in medicinal chemistry due to their biological activity and ability to act as enzyme inhibitors or substrates. The specific structural features of this compound may make it valuable in several pharmaceutical contexts:

  • As a building block or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs)

  • As a potential scaffold for developing compounds with specific biological activities

  • In structure-activity relationship studies to explore the effects of halogenated pyridines on biological targets

The trifluoromethyl group is particularly significant in medicinal chemistry as it can enhance a molecule's metabolic stability and lipophilicity, potentially improving pharmacokinetic properties.

Research Utilization

In research settings, this compound may serve several purposes:

  • As a model compound for studying reaction mechanisms involving carbamates or substituted pyridines

  • As a reference standard for analytical method development

  • In the development of synthetic methodologies for complex heterocyclic systems

The presence of the Boc protecting group makes this compound particularly useful in situations where controlled deprotection of the amine is required in subsequent synthetic steps.

Other Industrial Uses

Reactivity and Chemical Behavior

Common Reactions

Based on its structure, tert-Butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)carbamate would be expected to participate in several reaction types:

  • Deprotection of the Boc group: Typically achieved using acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane) to reveal the free amine functionality

  • Nucleophilic aromatic substitution at the 2-position: The chlorine atom, especially activated by the electron-withdrawing trifluoromethyl group, could be replaced by various nucleophiles

  • Coupling reactions: The protected amine could be deprotected and then used in various coupling reactions to form amides, ureas, or other nitrogen-containing functional groups

Similar carbamate compounds can undergo various transformations including hydrolysis, oxidation, reduction, and substitution reactions depending on the specific reaction conditions employed.

Structure-Activity Relationships

The specific arrangement of substituents on the pyridine ring of tert-Butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)carbamate would be expected to influence its chemical and potentially biological activity. In particular:

  • The trifluoromethyl group typically enhances lipophilicity and can influence binding to biological targets

  • The chlorine substituent provides a site for potential further functionalization

  • The protected amine at the 4-position could, after deprotection, serve as a handle for additional structural elaboration

These structure-activity considerations would be particularly relevant if the compound is used as an intermediate in the synthesis of biologically active molecules.

Analytical Methods and Characterization

Spectroscopic Identification

Compounds like tert-Butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)carbamate can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR would provide detailed information about the hydrogen and carbon environments in the molecule. The presence of the trifluoromethyl group would create distinctive splitting patterns and chemical shifts.

  • Mass Spectrometry (MS): This technique would confirm the molecular weight and provide fragmentation patterns characteristic of the functional groups present.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the carbamate carbonyl group, as well as features associated with the pyridine ring and other functional groups.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be useful for monitoring reactions involving this compound and for assessing purity. Gas Chromatography (GC) might also be applicable, depending on the thermal stability of the compound.

The development of specific chromatographic methods would need to consider:

  • Appropriate column selection based on the compound's polarity

  • Optimization of mobile phase composition

  • Detection methods, with UV detection being particularly suitable due to the aromatic pyridine ring

Current Research and Future Directions

Recent Studies

Information from search result indicates that this compound has been cataloged in chemical databases with recent updates as of April 5, 2025, suggesting continued interest in this or related compounds.

Research Gaps and Opportunities

Several research opportunities exist for compounds like tert-Butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)carbamate:

  • Development of more efficient synthetic routes with improved yields and reduced environmental impact

  • Exploration of structure-activity relationships through systematic modification of the substituents

  • Investigation of potential biological activities or other practical applications

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